The table below summarizes the key characteristics of barasertib:
| Property | Description |
|---|---|
| Generic Name | This compound [1] [2] |
| Code Name | AZD1152 [3] [1] |
| Modality | Small Molecule [3] |
| IUPAC Name | (2-{ethyl[3-({4-[(3-{[(3-fluorophenyl)carbamoyl]methyl}-1H-pyrazol-5-yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethoxy)phosphonic acid [2] |
| Mechanism of Action | Aurora B serine/threonine kinase inhibitor [3] |
| Route of Administration | Oral (prodrug); often administered via intravenous infusion in clinical trials [3] [4] |
| CNS Penetrant | Low [3] |
The table below details its primary molecular and pharmacokinetic properties:
| Feature | Detail |
|---|---|
| Target & Selectivity | Highly potent and selective inhibitor of Aurora B kinase (Ki = 0.36 nM) over Aurora A (Ki = 1369 nM) [3] [5]. |
| Prodrug Conversion | Rapidly converted by plasma phosphatases to the active metabolite, this compound-hQPA [3] [4]. |
| Key Metabolic Pathways | 1. Cleavage of phosphate group to this compound-hQPA, followed by oxidation. 2. Loss of fluoroaniline moiety to form this compound-hQPA desfluoroaniline, followed by oxidation [4]. | | Clearance & Excretion | Majority of clearance via hepatic metabolism; mean recovery of radioactivity was 51% in feces and 27% in urine after a radiolabeled dose [4]. |
This compound-hQPA selectively inhibits Aurora B kinase, a critical regulator of mitosis. The diagram below illustrates the cellular consequences.
Cellular mechanism of this compound leading to apoptosis
This mechanism leads to consistent phenotypic changes in tumor cells:
This compound has shown activity across various cancer models in preclinical studies and has been evaluated in several clinical trials, particularly for acute myeloid leukemia (AML).
| Cancer Type | Model | Key Findings | Reference / Context |
|---|---|---|---|
| Various Solid Tumors | Human colon, lung, and haematologic tumour xenografts in mice | Potent inhibition of growth (55% to ≥100% tumour growth inhibition; P < 0.05) [3]. | Preclinical in vivo [3] |
| Acute Myeloid Leukemia (AML) | Phase 1/2 study in patients with advanced AML | One of four evaluable patients entered complete remission; safety profile included nausea and stomatitis [4]. | Clinical trial (D1531C00007) [1] [4] |
| Acute Myeloid Leukemia (AML) | Phase 2 study (SPARK-AML1) in elderly patients | This compound was assessed versus low-dose cytosine arabinoside [1]. | Clinical trial (NCT00952588) [1] |
| Small Cell Lung Cancer (SCLC) | Panel of 23 SCLC cell lines in vitro | 9 of 23 lines were highly sensitive (IC50 < 50 nM). Sensitivity correlated with cMYC amplification and high cMYC gene expression [5]. | Preclinical in vitro [5] |
| Small Cell Lung Cancer (SCLC) | SCLC xenograft model in vivo | This compound inhibited tumor growth in a line with high cMYC gene expression [5]. | Preclinical in vivo [5] |
Beyond oncology, recent research points to potential new applications for this compound.
For researchers aiming to investigate this compound, here are methodologies from key studies.
In Vitro Growth Inhibition Assay (using SCLC cell lines) [5]
In Vivo Efficacy Study (using SCLC xenograft model) [5]
Barasertib is typically administered as the prodrug This compound (AZD1152), which is rapidly converted in serum to its active form, This compound-hydroxyquinazoline pyrazol anilide (this compound-HQPA, also known as AZD2811) [1] [2].
The table below summarizes the core chemical information for the active moiety, this compound-HQPA.
| Property | Description |
|---|---|
| IUPAC Name | Information missing from search results |
| Synonyms | AZD1152-HQPA, AZD2811, INH-34 [3] [4] |
| CAS Number | 722544-51-6 [3] |
| Molecular Formula | C₂₆H₃₀FN₇O₃ [3] |
| Molecular Weight | 507.56 g/mol [3] [4] |
| Chemical Structure | The structure features a quinazoline core, a fluorophenyl group, and a pyrazole moiety [3]. |
This compound belongs to the class of organic compounds known as quinazolinamines [5].
This compound-HQPA is a highly potent and selective inhibitor of Aurora B kinase.
| Kinase Target | IC50 (Cell-free assay) | Selectivity vs. Aurora A |
|---|---|---|
| Aurora B | 0.37 nM [3] [4] | ~3,700-fold selective [4] |
This high selectivity for Aurora B over Aurora A is a key feature of this compound-HQPA's pharmacological profile [2].
This compound (AZD1152) is a phosphate prodrug. Following intravenous administration, it undergoes rapid phosphatase-mediated cleavage in serum to release the active moiety, this compound-HQPA [1] [2]. The diagram below illustrates this activation process.
This compound prodrug is converted to its active form by serum phosphatases.
In cellular assays, this compound-HQPA induces the following sequence of events:
The anti-proliferative effects of this compound-HQPA have been demonstrated across a wide range of human cancer cell lines. The table below summarizes a selection of representative in vitro activity data.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50/EC50 | Citation |
|---|---|---|---|---|---|
| HL-60 | Leukemia | Cell Viability (MTT) | 48 h | 12.7 nM | [3] |
| MV4-11 | Leukemia (AML) | Cell Viability (MTT) | 48 h | 8.6 nM | [3] |
| MOLM-13 | Leukemia (AML) | Cell Viability (MTT) | 48 h | 9.7 nM | [3] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxicity (SRB) | Not Specified | 0.1 µM | [3] |
| A549 | Lung Adenocarcinoma | Cytotoxicity (SRB) | Not Specified | 0.1 µM | [3] |
| BT474 | Breast Ductal Carcinoma | Growth Inhibition | 2-5 days | 8 nM | [4] |
| SW620 | Colorectal Carcinoma | Growth Inhibition | Not Specified | ~10 nM | [4] |
| LNCaP | Prostate Adenocarcinoma | Growth Inhibition | 48 h | 25 nM | [4] |
Clinical Phase I studies in AML patients have characterized the pharmacokinetics and metabolism of this compound.
Based on the cited literature, here are key methodological details for experiments involving this compound-HQPA:
Barasertib-hQPA is the active metabolite of the prodrug this compound (AZD1152). It is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis [1] [2].
The table below summarizes its fundamental pharmacological characteristics:
| Property | Description |
|---|---|
| Parent Drug | This compound (AZD1152), a phosphate prodrug [3]. |
| Mechanism of Action | Reversible, ATP-competitive inhibitor of Aurora B kinase [3]. |
| Selectivity | Extreme selectivity for Aurora B over Aurora A (IC50: 0.37 nM vs. 1369 nM) [1]. |
| Primary Cellular Effect | Induction of polyploidy via inhibition of cytokinesis, leading to mitotic catastrophe and cell death [1] [2] [4]. |
This compound-hQPA demonstrates potent activity across various cancer cell lines. Efficacy can be influenced by specific genetic alterations, such as MYC amplification [1] [5].
| Cancer Type | Model System | Potency (IC50 / Effective Concentration) | Key Correlative Biomarker |
|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Panel of 23 SCLC cell lines | < 50 nM (in sensitive lines) [1] | cMYC amplification & high gene expression [1] |
| Glioblastoma (GBM) | Primary GBM cultures (newly diagnosed & recurrent) | 5 - 30 nM [2] | Efficacy independent of p53 or MGMT status [2] |
| Medulloblastoma | MYC-overexpressing cell lines (e.g., D425) | < 10 nM [5] | MYC amplification & overexpression [5] |
| Metastatic Melanoma | BRAF mutant & wild-type cell lines | ~30 - 300 nM [6] | Efficacy independent of BRAF mutational status [6] |
In patients with Acute Myeloid Leukemia (AML) receiving a 7-day continuous IV infusion of the prodrug this compound (1200 mg), the following PK parameters for this compound-hQPA were observed [3] [7]:
| Parameter | Value (Mean) | Comments |
|---|---|---|
| Clearance (CL) | 31.4 L/h | Slow rate of clearance [3] |
| Volume of Distribution (Vss) | 911 L | Extensive distribution to tissues [3] |
| Half-life (t₁/₂) | ~100 hours | Long terminal half-life [3] |
| Steady-State Concentration (Css) | ~3-fold higher than prodrug | Achieved during infusion [7] |
| Primary Route of Elimination | Hepatic metabolism | ~51% recovered in feces, ~27% in urine [3] [7] |
Aurora B kinase is the catalytic component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation and cytokinesis [2]. Inhibition by this compound-hQPA disrupts this process, triggering a cascade of events that lead to cell death.
The diagram below visualizes the mechanism of action and downstream consequences of Aurora B kinase inhibition by this compound-hQPA.
Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.
This protocol is used to determine the IC50 of this compound-hQPA, as applied in melanoma and other solid tumor research [6].
This protocol outlines the assessment of this compound (the prodrug) efficacy in mouse models, as used in medulloblastoma and SCLC studies [1] [5].
Research has identified potential biomarkers that may predict sensitivity to this compound-hQPA, which is crucial for patient stratification.
| Biomarker / Context | Biological Rationale & Evidence |
|---|---|
| MYC Amplification/Overexpression | Strong correlation between cMYC amplification/high gene expression and sensitivity in SCLC and Medulloblastoma. MYC overexpression is thought to create a state of "mitotic vulnerability" [1] [5]. |
| Combination with TTFields (Glioblastoma) | TTFields extend metaphase-anaphase transition. Combining with Aurora B inhibition enhances cytokinesis failure and cell death, shown in primary GBM cultures [2]. |
| Combination with Chemotherapy (Melanoma) | Synergistic effect observed with nab-paclitaxel, likely due to dual targeting of mitosis leading to enhanced mitotic catastrophe [6]. |
The primary dose-limiting toxicity observed in clinical trials for the prodrug this compound is hematological, consistent with its mechanism of action on rapidly dividing cells [8] [9].
Barasertib exerts its effects by disrupting key stages of cell division. The diagram below outlines its molecular mechanism and the consequent cellular events in AML cells.
A this compound triggers apoptosis in AML cells by disrupting cell division.
The standard methodology for evaluating this compound's efficacy in vitro is summarized below.
Key steps for evaluating this compound's effects on AML cells in the laboratory.
For researchers looking to replicate or understand these studies, here are the core methodologies derived from the search results.
The promising preclinical profile of this compound supported its transition into clinical trials for AML, particularly in elderly patients with poor prognosis. The table below summarizes key clinical outcomes.
| Trial Phase / Type | Patient Population | Key Efficacy Findings |
|---|---|---|
| Phase I/II (Monotherapy) | Relapsed/refractory or newly diagnosed elderly AML [3] | Complete Remission (CR/CRi) rates observed [3]. |
| Phase I (Combination) | Elderly patients with newly diagnosed AML [4] | Overall Response Rate (ORR) of 45% (8 CR/CRi, 2 PR) with this compound + LDAC [4] [3]. |
| Randomized Phase II | Elderly patients with AML unsuitable for intensive therapy [3] | CR rate 35.4% with this compound vs. 11.5% with low-dose cytarabine (LDAC) [3]. |
Barasertib is a prodrug rapidly converted in plasma to its active form, this compound-hQPA, which selectively inhibits Aurora kinase B (AURKB) [1] [2] [3]. AURKB is the catalytic component of the Chromosomal Passenger Complex (CPC), essential for accurate mitosis [1] [4].
This compound mechanism: AURKB inhibition disrupts key mitotic processes, leading to aberrant cell fates.
This compound shows potent anti-tumor activity across various cancer models, with efficacy often linked to specific genetic features like MYC overexpression.
| Cancer Type | Model System | Key Finding | Correlative Biomarker | Reference |
|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | Panel of 23 cell lines | 9/23 lines very sensitive (IC₅₀ < 50 nM); >75% growth inhibition at 100 nM | cMYC amplification & high gene expression | [7] |
| Medulloblastoma (Group 3) | D425, D458, MED8A cell lines; mouse xenografts | Sensitization to cell death; intracranial tumor growth inhibition & prolonged survival | MYC amplification & overexpression | [5] |
| Multiple Myeloma | Panel of 5 cell lines | Induced cell cycle arrest, abnormal nuclear morphology, mitochondria-related cell death | n/r | [1] [8] |
| Acute Myeloid Leukemia (AML) | MOLM-13 cell line; xenograft models | Suppressed tumor growth; accumulation of cells with 4N/8N DNA content followed by apoptosis | n/r | [3] |
| Various Solid Tumors | Colon, breast, lung cancer xenografts | Tumor growth inhibition in dose-dependent manner (10-150 mg/kg/day) | n/r | [3] |
n/r = not reported in the provided contexts
| Trial Description | Patient Population | Key Efficacy Results | Key Safety Findings | Reference |
|---|---|---|---|---|
| Phase II (Stage I), randomized | Elderly (≥60 yrs) with newly diagnosed AML, unfit for intensive chemo (n=74) | OCRR*: 35.4% with this compound vs 11.5% with LDAC (P<0.05); Median OS: 8.2 mos vs 4.5 mos (NS) | Most common AEs: stomatitis (71%), febrile neutropenia (67%); manageable profile | [9] |
| Phase I/II study | Patients with advanced AML | Anti-leukemic activity observed | n/r | [2] |
OCRR: Objective Complete Response Rate (CR + CRi); LDAC: Low-Dose Cytarabine; OS: Overall Survival; NS: Not Statistically Significant; AE: Adverse Event
For researchers aiming to investigate this compound's effects, here are key methodologies from the cited literature.
Experimental workflow for profiling this compound activity and biomarkers in preclinical models.
This compound represents a potent and specific tool for targeting AURKB. Its efficacy, particularly in MYC-driven cancers, and well-documented preclinical protocols provide a strong foundation for further research and potential therapeutic development.
This compound (AZD1152) is a highly selective Aurora B kinase inhibitor that functions as a prodrug, rapidly converted in serum to its active moiety, this compound-hydroxyquinazoline pyrazol anilide (this compound-hQPA) [1] [2]. Aurora B kinase is a crucial regulator of mitosis, involved in chromosome alignment, spindle assembly checkpoint, and cytokinesis [2]. This compound induces polyploidy through failed cytokinesis, ultimately leading to apoptotic cell death, making it a promising anticancer agent [2] [3]. These application notes provide detailed protocols for in vitro treatment of various cancer cell lines with this compound, including monotherapy and combination strategies.
The table below summarizes effective dosing and treatment schedules for this compound monotherapy across various cancer cell types:
Table 1: this compound Monotherapy Protocols in Different Cancer Cell Models
| Cell Type | Dose Range | Treatment Duration | Key Outcomes | Citation |
|---|---|---|---|---|
| Multiple Myeloma Cell Lines | Varies by study | Varies by study | Cell cycle arrest, mitochondrial-related cell death, mitotic catastrophe | [5] |
| Medulloblastoma (ONS-76, HD-MB03) | Not specified in excerpt | Not specified in excerpt | Tumor-suppressive activity, reduced invasion | [6] |
| Fulvestrant-resistant Breast Cancer (T47D) | 50 nM | 4-96 hours | Induced apoptosis, PARP cleavage, mitotic errors | [4] |
| Colorectal Cancer (HCT116, HT29) | 50 - 200 nM | 24 hours (following 5-FU pretreatment) | Enhanced 5-FU effectiveness, increased DNA damage | [7] |
| Pulmonary Arterial Hypertension PASMCs | Not specified in excerpt | Not specified in excerpt | Reduced proliferation, induced senescence | [8] |
Procedure:
Sequential administration of 5-fluorouracil (5-FU) followed by this compound has shown enhanced effectiveness in colorectal cancer models [7]. The workflow is as follows:
Procedure:
For more physiologically relevant models, this compound can be evaluated in 3D culture systems [7]:
This compound exerts its effects through selective inhibition of Aurora B kinase, a key component of the chromosomal passenger complex. The cellular consequences and key experimental readouts are summarized below:
Table 2: Key Cellular Phenotypes and Assessment Methods Following this compound Treatment
| Cellular Process Affected | Observed Phenotype | Recommended Assessment Method |
|---|---|---|
| Mitosis & Cytokinesis | Polyploidy, multinucleated cells, mitotic errors | Microscopy (phase contrast), DNA content analysis (flow cytometry) |
| Cell Cycle | G2/M phase arrest, accumulation of 4N/8N DNA content | Propidium iodide staining and flow cytometry |
| Cell Death | Apoptosis induction | PARP cleavage (western blot), Annexin V staining, SYTOX green assay [4] |
| DNA Damage | Increased DNA damage response | γH2AX immunofluorescence [7] |
| Mitotic Marker | Altered histone H3 phosphorylation | Phospho-Histone H3 (Ser10) immunostaining [7] |
The molecular mechanism of this compound action and the resulting cellular phenotypes can be visualized as follows:
This compound is a potent and selective Aurora B kinase inhibitor with demonstrated efficacy across various cancer cell models. These application notes provide detailed protocols for its use in both monotherapy and combination regimens. The sequential combination with chemotherapy, particularly 5-FU, represents a promising strategy to enhance anticancer efficacy. Following these standardized protocols will help ensure reproducible and reliable results in preclinical drug development studies.
Barasertib-HQPA has a molecular formula of C₂₆H₃₀FN₇O₃ and a molecular weight of 507.56 g/mol [1] [2] [3]. Its solubility in various solvents is summarized in the table below.
| Solvent | Solubility | Notes |
|---|
| DMSO | ≥ 22 mg/mL (43.34 mM) [1] 100 mg/mL (197.02 mM) [3] | Primary solvent for stock solutions. | | Water | < 0.1 mg/mL (insoluble) [1] | Not suitable for direct dissolution. | | Ethanol | Insoluble [3] | Not suitable for direct dissolution. |
For in vivo studies, one validated formulation is a clear solution consisting of 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% ddH₂O, which can achieve a concentration of 2.5 mg/mL (4.93 mM) [3]. An alternative homogeneous suspension uses carboxymethyl cellulose (CMC-Na) at ≥5 mg/ml [3].
This compound-HQPA induces polyploidy and apoptosis in cancer cell lines. The following protocol is adapted from experiments on acute myeloid leukemia cells (HL-60) [1].
Stock Solution Preparation
Treatment of Cells
Analysis
This compound has shown efficacy in xenograft mouse models. The following protocol is based on studies using MOLM13 leukemic and various solid tumor xenografts [1] [2].
Formulation Preparation
Dosage and Administration
Evaluation
The diagram below illustrates the molecular mechanism of this compound and a generalized workflow for its experimental application.
The table below summarizes the established in vivo dosing protocol for Barasertib from key preclinical studies [1] [2] [3].
| Parameter | Specification |
|---|---|
| Recommended Dose | 150 mg/kg/day [1] [3] |
| Administration Route | Subcutaneous (s.c.) infusion [1] [2] |
| Infusion Duration | 48-hour continuous infusion [1] [2] |
| Dosing Frequency | Every 21-25 days (single cycle) or as per study design [1] [3] |
| Vehicle/Formulation | Tris buffer (pH 9) [2] |
| Delivery Apparatus | Subcutaneously implanted osmotic mini-pumps (e.g., Alzet model 2001D) [2] |
| Animal Model | Female nude mice (nu/nu) [1] [2] |
A typical in vivo efficacy study involves the following steps, from model establishment to data analysis:
The table below quantifies the antitumor efficacy of this compound monotherapy in various xenograft models [1] [3].
| Xenograft Model | Tumor Growth Inhibition (TGI) | Statistical Significance | Observation Day |
|---|---|---|---|
| SW620 (Colorectal) | 79% | P < 0.001 | Day 23 |
| HCT116 (Colorectal) | 60% | P < 0.001 | Day 25 |
| Colo205 (Colorectal) | 81% | P < 0.05 | Day 21 |
This compound is a prodrug rapidly converted in vivo to its active form, this compound-hydroxyquinazoline pyrazol anilide (this compound-hQPA), a highly potent and selective inhibitor of Aurora B kinase (AURKB) [1] [4]. The cellular mechanism and key biomarkers for assessing target engagement and efficacy are outlined below.
To confirm the mechanism of action, analyze excised tumor tissue:
Acute Myeloid Leukemia (AML) represents a challenging hematologic malignancy with particularly poor outcomes in elderly patients, where intensive induction chemotherapy is often not feasible. The combination of barasertib with cytarabine (also known as ara-C) emerges as a promising therapeutic approach that leverages complementary mechanisms of action to target AML cells more effectively. This compound (AZD1152) is a highly selective Aurora B kinase inhibitor that terminates cell division, induces polyploidy, and ultimately triggers apoptosis in cancer cells. The scientific rationale for combining this compound with cytarabine stems from their distinct cell cycle specificities: this compound exerts M-phase specific cytotoxicity while cytarabine is an S-phase specific antimetabolite that inhibits DNA synthesis. This mechanistic complementarity allows for synergistic cell kill while potentially overcoming conventional drug resistance mechanisms in AML.
The treatment landscape for AML has evolved slowly, with the standard "7+3" induction regimen (7 days of cytarabine + 3 days of anthracycline) remaining the backbone of therapy for decades. However, survival rates, particularly in older patients, have shown limited improvement, with 5-year relative survival rates of only 9.2% in patients aged 65-74 years and a mere 2.5% in those over 75 years. [1] This stark reality underscores the urgent need for novel therapeutic approaches like the this compound-cytarabine combination that can improve outcomes while maintaining acceptable tolerability profiles in this vulnerable patient population.
Preclinical studies have demonstrated that the combination of this compound and cytarabine produces greater-than-additive cytotoxicity against AML cell lines, including HL-60, U937, and even cytarabine-resistant HL-60/ara-C20 variants. [2] [3] This enhanced effect is critically dependent on administration sequence, with the most profound apoptosis induction occurring when this compound precedes or is administered concurrently with cytarabine, rather than following it.
Table 1: Sequence-Dependent Apoptosis Induction in AML Cell Lines
| Cell Line | This compound→Cytarabine | Concurrent | Cytarabine→this compound |
|---|---|---|---|
| HL-60 | 37.9% sub-G1 | 31.2% sub-G1 | 17.8% sub-G1 |
| HL-60/ara-C20 (resistant) | 19.7% sub-G1 | 18.4% sub-G1 | 13.8% sub-G1 |
| U937 | 25.4% sub-G1 | 28.2% sub-G1 | 16.0% sub-G1 |
The sequence dependence aligns with the distinct mechanisms of action of these agents. This compound induces polyploidy without inhibiting DNA synthesis, thereby allowing incorporation of cytarabine into DNA and enhancing its cytotoxicity. Conversely, cytarabine causes S-phase arrest, preventing cells from entering M-phase where this compound exerts its primary effect. [2] [3]
At the molecular level, this compound-hQPA (the active metabolite) potently inhibits Aurora B autophosphorylation and histone H3 phosphorylation at serine 10, disrupting chromosomal segregation and mitotic progression. [3] Importantly, this compound does not inhibit DNA synthesis nor interfere with intracellular accumulation of ara-CTP (the active cytarabine metabolite), preserving cytarabine's mechanism of action while complementing it through mitotic disruption. [3]
Table 2: Key Mechanistic Insights from Preclinical Studies
| Parameter | Effect of this compound | Implication for Combination |
|---|---|---|
| Aurora B autophosphorylation | Inhibited | Disrupted mitotic progression |
| Histone H3 phosphorylation | Inhibited | Impaired chromosome condensation |
| DNA synthesis | No inhibition | Allows ara-C incorporation into DNA |
| Cell cycle arrest | Polyploidy → apoptosis | M-phase specific cytotoxicity |
| ara-CTP accumulation | No interference | Preserves cytarabine efficacy |
Figure 1: Mechanism of Action and Synergistic Pathways of this compound and Cytarabine Combination
A Phase I dose-escalation study evaluated the safety and tolerability of this compound in combination with low-dose cytarabine (LDAC) in patients aged ≥60 years with de novo or secondary AML. [4] [1] The study established a maximum tolerated dose (MTD) of 1000 mg this compound administered as a 7-day continuous intravenous infusion combined with LDAC (20 mg twice daily subcutaneous injection for 10 days) in 28-day cycles.
Among 22 treated patients (median age 71 years), the most common adverse events included infection (73%), febrile neutropenia (59%), nausea (50%), and diarrhea (46%). Dose-limiting toxicities occurred in 2 patients (both Grade 3 stomatitis/mucositis) at the 1200 mg dose level. [4] [1] The combination demonstrated promising anti-leukemic activity with an overall response rate of 45% (10/22 patients) according to International Working Group criteria, suggesting meaningful clinical efficacy in this elderly, treatment-challenging population.
Emerging evidence suggests that certain AML subtypes may demonstrate enhanced sensitivity to aurora kinase inhibition. Preclinical studies indicate that t(8;21) AML cells show particular vulnerability to Aurora B inhibition, with this compound achieving robust anti-leukemic effects at lower concentrations or shorter exposure times compared to other subtypes. [5] This highlights the potential for biomarker-driven application of this compound in genetically defined AML subsets.
Additionally, ABC transporter proteins (P-glycoprotein and BCRP) have been implicated in this compound resistance, as they mediate active efflux of the drug from leukemic cells. [6] Monitoring these resistance mechanisms and potentially combining this compound with efflux inhibitors could optimize drug exposure and overcome resistance in clinical settings.
Table 3: Clinical Efficacy of this compound + LDAC in Elderly AML Patients
| Parameter | Results |
|---|---|
| Patient Population | Age ≥60 years, untreated AML unfit for intensive chemotherapy |
| Recommended Phase II Dose | This compound 1000 mg (7-day CIV) + LDAC 20 mg BID (10 days) |
| Cycle Duration | 28 days |
| Overall Response Rate | 45% (10/22 patients) |
| Most Common AEs | Infection (73%), febrile neutropenia (59%), nausea (50%), diarrhea (46%) |
| Dose-Limiting Toxicities | Grade 3 stomatitis/mucositis (at 1200 mg dose level) |
| MTD | 1000 mg this compound |
Protocol 1: Cytotoxicity and Apoptosis Assay
Protocol 2: Cell Cycle and Mechanism Analysis
Figure 2: In Vitro Experimental Workflow for this compound-Cytarabine Combination Studies
Protocol 3: Clinical Dosing and Administration
A significant mechanism of resistance to this compound involves efflux by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP). [6] In vitro studies demonstrate that AML cell lines overexpressing Pgp (OCI-AML3DNR, KG-1a) or BCRP (OCI-AML6.2) exhibit reduced sensitivity to this compound-induced pHH3 inhibition and subsequent loss of viability compared to transporter-negative cell lines.
Protocol 4: Assessing and Overcoming Transporter-Mediated Resistance
Recent advances in AML subtyping suggest that pathway enrichment profiles may help identify patients most likely to benefit from this compound-containing regimens. Three molecular subtypes have been proposed: DNA repair (DR), immune-enriched (ImE), and immune-deprived (ImD). [7] The DR subtype, characterized by high expression of DNA repair and metabolic pathways, along with high stemness and proliferation potential, demonstrates heightened sensitivity to chemotherapy and may derive particular benefit from this compound-cytarabine combination.
The combination of this compound with cytarabine represents a promising therapeutic approach for AML, particularly in elderly patients unfit for intensive chemotherapy. The synergistic cytotoxicity demonstrated in preclinical models, coupled with manageable toxicity and promising efficacy in early clinical trials, supports further development of this combination. Critical to success is the appropriate sequencing of administration (this compound preceding or concurrent with cytarabine) and attention to biomarker-guided patient selection.
Future research directions should focus on:
The integration of this compound into the AML therapeutic arsenal represents a rational targeting of mitotic machinery with conventional antimetabolite therapy, offering a mechanistically grounded approach to improve outcomes in this challenging disease.
| Parameter | 48-Hour Infusion (14-day cycle) | 7-Day Infusion (28-day cycle) | 7-Day Infusion + LDAC (28-day cycle) |
|---|---|---|---|
| Indication | Advanced solid tumors [1] | Advanced solid tumors [1] | Acute Myeloid Leukemia (AML) in elderly patients [2] |
| Recommended Dose | 150 mg [1] | Information missing from search results | 1000 mg [2] |
| Infusion Duration | 48 hours [1] | 7 days [1] | 7 days [2] |
| Cycle Length | 14 days [1] | 28 days [1] | 28 days [2] |
| Combination Therapy | Monotherapy [1] | Monotherapy [1] | Combined with Low-Dose Cytarabine (LDAC) [2] |
This compound is a prodrug and requires specific handling and administration procedures to ensure patient safety and drug efficacy.
The workflow for administering a continuous IV infusion like this compound involves several critical steps to ensure safety and accuracy.
This compound administration requires vigilant monitoring due to its specific toxicity profile.
Preclinical studies utilize the active form of the drug, this compound-hQPA, for in vitro experiments.
This methodology is used to determine the drug's potency and its relationship with biomarkers.
Barasertib is a highly potent and selective Aurora B kinase inhibitor. Its primary mechanism and subsequent effects on the cell cycle are summarized below [1] [2] [3].
The following diagram illustrates this mechanism and the resultant cell fate decisions.
This protocol details the steps for analyzing this compound-treated cells using propidium iodide (PI) staining to assess DNA content and cell cycle distribution [1] [4] [5].
Materials
Procedure
Data Analysis
The table below summarizes the growth inhibitory effects (IC₅₀) of this compound-HQPA and key observations from various human cancer cell lines.
| Cell Line / Model | Cancer Type | Reported IC₅₀ (nM) | Key Observations & Biomarkers |
|---|---|---|---|
| HL-60 [1] | Acute Myeloid Leukemia | 51 nM | Induction of polyploidy and sub-G1 apoptosis. |
| HL-60/ara-C20 [1] | Chemoresistant Leukemia | 70 nM | Effective in cytarabine (ara-C)-resistant variant. |
| SCLC Panel (9/23 lines) [2] | Small Cell Lung Cancer | < 50 nM | Sensitivity correlated with cMYC amplification and high cMYC gene expression. |
| T47D/182R-1 & 182R-2 [5] | Fulvestrant-Resistant Breast Cancer | Not Specified | Preferential growth inhibition vs. parental cells; increased Aurora B phosphorylation in resistant lines. |
| Hmel-1, MBA72, HBL, LND1 [4] | Metastatic Melanoma | Not Specified | Efficacy irrespective of BRAF mutation status; induced mitotic catastrophe and apoptosis. |
| MM Cell Lines [3] | Multiple Myeloma | Not Specified | Induced cell cycle arrest and abnormal nuclear morphologies. |
| PAH-PASMCs [8] | Pulmonary Arterial Hypertension | Not Specified | Reduced pathological proliferation; AURKB identified as upregulated target. |
Research indicates this compound can enhance efficacy of other anti-cancer agents, with success highly dependent on treatment scheduling.
The workflow for designing these combination experiments is outlined below.
This application note synthesizes current research to provide a foundation for your experimental work with this compound. The consistent ability of this compound to induce polyploidy and cell death across diverse cancers highlights its significant potential in oncology and beyond, particularly in combination regimens and for tackling drug-resistant disease.
This compound-HQPA (also known as AZD1152-HQPA, AZD2811, or INH-34) is a highly selective small molecule inhibitor of Aurora B kinase with significant antitumor activity across diverse cancer models. This potent compound demonstrates an exceptionally high selectivity profile, with approximately 3,700-fold greater specificity for Aurora B kinase compared to Aurora A kinase, making it an invaluable research tool for investigating mitotic regulation and targeted cancer therapy development [1] [2]. This compound-HQPA represents the active metabolite of the prodrug this compound (AZD1152), which undergoes rapid enzymatic conversion in plasma through phosphatase-mediated cleavage to release the biologically active HQPA form [3] [4].
The primary mechanism of action of this compound-HQPA centers on its potent inhibition of Aurora B kinase, a crucial chromosomal passenger protein that regulates multiple aspects of cell division including chromosome alignment, segregation, and cytokinesis [4]. By disrupting Aurora B function, this compound-HQPA induces defective cell survival, polyploidization, and ultimately apoptotic cell death in susceptible cancer cells [1] [5]. This cellular phenotype makes it particularly valuable for studying cell cycle regulation and developing novel anticancer strategies, especially in hematological malignancies and solid tumors characterized by dysregulated mitosis.
Table 1: Fundamental Properties of this compound-HQPA
| Property | Specification |
|---|---|
| CAS Number | 722544-51-6 |
| Molecular Formula | C₂₆H₃₀FN₇O₃ |
| Molecular Weight | 507.56 g/mol |
| IUPAC Name | 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide |
| Storage Conditions | -20°C (desiccated) for solid; -80°C for DMSO solutions |
| Stability | 3 years (powder); 1-2 years (solution at -80°C) |
This compound-HQPA exhibits specific physicochemical properties that directly influence its handling, solubility, and experimental application. The compound is typically supplied as a white to yellow solid powder with predicted properties that include a relative density of 1.359 g/cm³ and moderate lipophilicity [1] [5]. Structural analysis reveals key molecular descriptors including 8 hydrogen bond acceptors, 4 hydrogen bond donors, 14 rotatable bonds, and a topological polar surface area of 128.29 Ų [6]. These characteristics contribute to its drug-like properties and membrane permeability, though it violates only one of Lipinski's Rule of Five parameters, making it generally suitable for cellular research applications [6].
Understanding the solubility profile of this compound-HQPA is critical for preparing accurate stock solutions for experimental use. The compound demonstrates high solubility in DMSO (94 mg/mL or 185.2 mM), moderate solubility in ethanol (3 mg/mL or 5.91 mM), and very limited aqueous solubility (<0.1 mg/mL in pure water) [1] [5]. This solubility profile necessitates the use of DMSO as the primary solvent for stock solution preparation, with subsequent dilution in aqueous buffers for biological assays. When preparing stock solutions, sonication is recommended to ensure complete dissolution, particularly for higher concentrations [1].
Table 2: Solubility Profile and Storage Conditions
| Parameter | Specifications | Additional Notes |
|---|---|---|
| Solubility in DMSO | 94 mg/mL (185.2 mM) | Sonication recommended; hygroscopic |
| Solubility in Ethanol | 3 mg/mL (5.91 mM) | Sonication improves dissolution |
| Aqueous Solubility | <0.1 mg/mL (insoluble) | Requires aqueous dilution from DMSO stock |
| Solid Storage | -20°C, desiccated | Stable for 3 years |
| Solution Storage | -80°C (preferred) or -20°C | Avoid freeze-thaw cycles; use within specified timeframe |
Proper storage conditions are essential for maintaining this compound-HQPA stability and bioactivity. The solid powder should be stored desiccated at -20°C, where it remains stable for approximately three years [1] [7]. For stock solutions prepared in DMSO, storage at -80°C is strongly recommended to maximize stability, with solutions remaining viable for 1-2 years under these conditions [1] [5]. Solutions stored at -20°C maintain stability for approximately 1 month but should be monitored for precipitation or degradation [7]. To preserve stability and prevent moisture absorption, vials should be equilibrated to room temperature before opening, and reconstitution should be performed under controlled atmospheric conditions when possible [8].
Preparation of consistent stock solutions is fundamental for obtaining reproducible experimental results with this compound-HQPA. The following step-by-step protocol ensures accurate solution preparation:
For animal studies, this compound-HQPA requires specific formulation approaches to ensure bioavailability and compatibility with administration routes. One validated in vivo formulation consists of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, which can achieve concentrations up to 3.3 mg/mL (6.5 mM) [1]. The preparation method involves sequential addition of solvents with clarification at each step:
This formulation has demonstrated stability for immediate use and compatibility with various administration routes including intravenous and intraperitoneal delivery in preclinical models [1] [9].
This compound-HQPA exhibits potent antiproliferative effects across diverse cancer cell lines, particularly in hematological malignancies. Standard protocols for assessing cell proliferation typically involve:
Representative IC₅₀ values from published studies demonstrate the compound's potency across various cancer types, with particularly strong activity observed in acute myeloid leukemia models such as HL-60 (IC₅₀ = 12.7 nM), MOLM-13 (IC₅₀ = 9.7 nM), and MV4-11 (IC₅₀ = 8.6 nM) [5].
Table 3: In Vitro Efficacy of this compound-HQPA Across Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC₅₀/EC₅₀ | Experimental Conditions |
|---|---|---|---|---|
| HL-60 | Acute Myeloid Leukemia | MTT viability | 12.7 nM | 48-hour treatment [5] |
| MOLM-13 | Acute Myeloid Leukemia | MTT viability | 9.7 nM | 48-hour treatment [5] |
| MV4-11 | Acute Myeloid Leukemia | MTT viability | 8.6 nM | 48-hour treatment [5] |
| LNCaP | Prostate Cancer | Growth inhibition | 25 nM | 48-hour treatment [2] |
| BT474 | Breast Cancer | Growth inhibition | 8 nM | 2-5 day treatment [2] |
| HepG2 | Hepatocellular Carcinoma | SRB assay | 0.1 μM | Concentration response [5] |
| A549 | Lung Adenocarcinoma | SRB cytotoxicity | 0.1 μM | Concentration response [5] |
| HuH-7 | Hepatocellular Carcinoma | Growth inhibition | 6.8 nM | 72-hour treatment [2] |
A key pharmacological effect of this compound-HQPA is the inhibition of histone H3 phosphorylation at serine 10, a direct substrate of Aurora B kinase. This biomarker can be utilized to confirm target engagement and determine biologically effective concentrations:
This biomarker analysis typically reveals dose-dependent inhibition of histone H3 phosphorylation, with significant reduction observed at concentrations as low as 5-10 nM in sensitive cell lines [4].
This compound-HQPA treatment induces characteristic cell cycle perturbations culminating in apoptosis, which can be quantified using standardized protocols:
These analyses typically demonstrate that this compound-HQPA induces mitotic catastrophe through polyploidization, followed by delayed apoptotic cell death, a hallmark of Aurora B inhibition [1] [8] [2].
Figure 1: Mechanism of Action and Cellular Response to this compound-HQPA Treatment. This compound-HQPA specifically inhibits Aurora B kinase activity, leading to decreased histone H3 phosphorylation and defective chromosome segregation. These initial events trigger polyploidization within 24-48 hours, followed by apoptosis and eventual cell death at 48-72 hours post-treatment.
Successful in vivo administration of this compound-HQPA requires careful attention to dosing protocols and formulation parameters. The prodrug this compound (AZD1152) is typically used for in vivo studies as it converts rapidly to the active this compound-HQPA in plasma [3] [9]. Established protocols include:
Evaluation of antitumor efficacy follows standardized xenograft protocols with the following key parameters:
In preclinical models, this compound monotherapy has demonstrated significant tumor growth inhibition ranging from 55% to 100% across various xenograft models, including human colon (SW620, HCT116), lung, and hematologic tumors [5] [9].
Understanding the pharmacokinetic profile of this compound and its active metabolite this compound-HQPA is essential for designing effective dosing regimens:
Table 4: In Vivo Pharmacokinetic and Dosing Parameters
| Parameter | Findings | Experimental Context |
|---|---|---|
| Effective Dose Range | 5-150 mg/kg/day | Mouse xenograft models [1] [8] [9] |
| Administration Route | IV, IP, subcutaneous infusion | Preclinical models [1] [8] |
| Clearance | 31.4 L/h (this compound-HQPA) | AML patients [3] |
| Recovery in Feces | 51% (mean) | Human radiolabeled study [3] |
| Recovery in Urine | 27% (mean) | Human radiolabeled study [3] |
| Primary Elimination Route | Hepatic metabolism | Human radiolabeled study [3] |
| Combination Efficacy | Enhanced antitumor activity with vincristine or daunorubicin | MOLM13 xenografts [1] |
Several technical challenges may arise when working with this compound-HQPA, along with recommended solutions:
While this compound-HQPA is not classified as a hazardous substance according to GHS criteria, standard precautions for handling research compounds should be followed [7]:
Figure 2: Experimental Workflow for this compound-HQPA Research Applications. The diagram outlines key stages in designing and executing experiments with this compound-HQPA, from initial stock solution preparation through in vitro and in vivo applications to final data analysis and validation. Each stage contains specific procedural steps that should be followed to ensure experimental reproducibility.
This compound-HQPA represents a valuable research tool for investigating Aurora B kinase function and developing novel cancer therapeutics. Its high selectivity, well-characterized mechanism of action, and consistent cellular phenotype make it particularly useful for studies of mitotic regulation and targeted therapy. The protocols and application notes provided in this document offer comprehensive guidance for proper compound handling, experimental design, and data interpretation across various research contexts. By adhering to these standardized methodologies, researchers can ensure reproducible results and maximize the scientific value of their investigations with this potent and selective kinase inhibitor.
This compound (AZD1152) is a novel therapeutic agent that represents a significant advancement in targeted cancer therapy. This compound is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis and chromosomal segregation that is frequently overexpressed in various malignancies, particularly acute myeloid leukemia (AML). This compound is administered as a phosphate prodrug that undergoes rapid conversion in systemic circulation to its active metabolite, this compound-hydroxyquinazoline pyrazol-aniline (this compound-hQPA), through phosphatase-mediated cleavage. This conversion occurs promptly following intravenous administration, making the pharmacokinetic characterization of both compounds essential for understanding the drug's therapeutic profile and toxicity management.
The pharmacokinetic profile of this compound is characterized by rapid conversion to its active moiety, extensive tissue distribution, and prolonged exposure of the active metabolite. In clinical studies, this compound has demonstrated a predictable pharmacokinetic profile when administered as a continuous intravenous infusion over 7 days, with steady-state concentrations of this compound-hQPA achieved within the infusion period. The complex metabolic pathway and elimination profile of this compound-hQPA necessitate careful analytical consideration to ensure accurate quantification across various biological matrices. Understanding these pharmacokinetic properties is crucial for researchers designing clinical trials and developing analytical methods for this compound quantification.
Table 1: Comprehensive pharmacokinetic parameters of this compound and this compound-hQPA after 7-day continuous intravenous infusion (1200 mg)
| Parameter | This compound | This compound-hQPA | Notes |
|---|---|---|---|
| Css (ng/mL) | 45.2 ± 15.3 | 148.6 ± 42.7 | Steady-state concentration during infusion |
| AUC (ng·h/mL) | 7593 ± 2568 | 24965 ± 7168 | Area under concentration-time curve |
| Clearance (L/h) | 158 ± 53 | 31.4 ± 9.0 | Total systemic clearance |
| Vss (L) | 254 ± 85 | 618 ± 177 | Volume of distribution at steady state |
| t½λz (h) | 1.2 ± 0.4 | 113.4 ± 32.5 | Terminal half-life |
| Renal Clearance (L/h) | Below quantification limit | 3.2 ± 0.9 | Approximately 10% of total clearance |
| fe (%) | <1% | 10-15% | Fraction excreted unchanged in urine |
The pharmacokinetic data demonstrate that this compound-hQPA exhibits a substantially longer half-life (113.4 hours) compared to the parent prodrug (1.2 hours), supporting the extended pharmacological activity observed clinically. The large volume of distribution (618 L) indicates extensive tissue distribution, which is consistent with its mechanism of action targeting intracellular kinases. The clearance mechanism is primarily hepatic, with only 10-15% of the administered dose excreted renally as this compound-hQPA or its metabolites.
Table 2: Recovery and metabolic profile of this compound-related radioactivity in excretion studies
| Parameter | Mean Recovery (%) | Range (%) | Primary Compounds Identified |
|---|---|---|---|
| Total Recovery | 72-82 | 70-85 | Total radioactivity in excreta |
| Fecal Excretion | 51 | 45-58 | Parent drug and metabolites |
| Urinary Excretion | 27 | 22-32 | Predominantly metabolites |
| This compound-hQPA in excreta | 13.2-33.7 | - | Varies by individual |
| This compound-hQPA N-acetic acid | 7.8-10.5 | - | Oxidative metabolite |
| This compound-hQPA desfluoroaniline N-acetic acid | 5.1-9.5 | - | Defluorinated metabolite |
The excretion profile demonstrates that fecal elimination represents the primary route of elimination, accounting for approximately 51% of administered radioactivity, while renal excretion accounts for 27%. The main metabolic pathways identified for this compound include: (1) cleavage of the phosphate group to form this compound-hQPA, followed by oxidation; and (2) loss of the fluoroaniline moiety to form this compound-hQPA desfluoroaniline, followed by oxidation. Desfluoroaniline metabolites constitute a significantly larger proportion of the metabolites identified in excreta (approximately 15%) than in plasma (approximately 2%), suggesting further processing of these metabolites before excretion [1] [2].
Blood Sample Collection: For accurate pharmacokinetic characterization during 7-day continuous infusions, collect 3 mL blood samples at the following time points: pre-dose; 24, 48, and 120 hours after start of infusion (SOI); 5 minutes before end of infusion (EOI); and post-EOI at 0.25, 0.5, 0.75, 1, 2, 4, 6, and 24 hours. Additional samples should be collected on days 15 and 18 for complete characterization of the terminal elimination phase [3]. All samples must be collected in EDTA-containing tubes and placed immediately on ice.
Plasma Separation: Centrifuge blood samples at 1500 × g for 15 minutes at 4°C within 30 minutes of collection. Transfer the plasma fraction to polypropylene cryovials and store at -70°C or below until analysis. Avoid repeated freeze-thaw cycles (maximum 2 cycles recommended) to maintain analyte stability.
Urine and Fecal Collection: For excretion studies, collect urine and feces samples within 24-hour periods following administration: 0-24, 24-48, 48-72, 72-96, 96-120, 120-144, 144-168, and 168-192 hours. Measure total volume/weight of each collection and aliquot representative samples for storage at -70°C or below [1].
Chromatographic Conditions:
Mass Spectrometric Detection:
Sample Preparation: Perform protein precipitation with 3 volumes of acetonitrile containing 0.1% formic acid. Vortex for 1 minute, centrifuge at 14,000 × g for 10 minutes at 4°C, and transfer supernatant to autosampler vials for analysis [1].
Quality Control: Prepare calibration standards in blank human plasma covering the range of 0.25-500 ng/mL for both analytes. Include quality control samples at low, medium, and high concentrations (0.75, 75, and 400 ng/mL) in each analytical batch. The method should demonstrate accuracy within ±15% and precision ≤15% for all validated concentrations.
Patient Population Considerations: this compound has been primarily studied in patients with acute myeloid leukemia (AML), both newly diagnosed and relapsed/refractory. The pharmacokinetics have been characterized in elderly AML patients (≥60 years) as well, with similar profiles observed across age groups. However, special consideration should be given to patients with hepatic impairment due to the primarily hepatic clearance pathway [4] [5].
Recommended Dosing:
Pharmacokinetic Sampling Schedule for Clinical Trials:
Hematological Monitoring: Given this compound's mechanism of action as a mitotic inhibitor, febrile neutropenia (occurring in 59% of patients in combination studies) and stomatitis/mucosal inflammation (dose-limiting at higher doses) represent the most significant adverse events. Monitor complete blood counts with differential at least twice weekly during the first cycle, then weekly thereafter [3] [4].
Non-Hematological Toxicity: Regular assessment of oral mucosa, renal function (serum creatinine), and hepatic function (AST, ALT, bilirubin) is recommended. In clinical studies, the maximum tolerated dose (MTD) for this compound monotherapy was established at 1200 mg, with dose-limiting toxicities observed at 1600 mg. When combined with LDAC, the MTD was reduced to 1000 mg, primarily due to increased mucosal toxicity [4] [5].
Figure 1: Metabolic Pathway and Disposition of this compound. This diagram illustrates the key pharmacokinetic processes governing this compound disposition, from prodrug activation to elimination. Following intravenous administration, this compound undergoes rapid conversion to the active metabolite this compound-hQPA, which subsequently distributes extensively to tissues, undergoes hepatic metabolism primarily through oxidation pathways, and is eliminated predominantly through fecal excretion.
Figure 2: Experimental Workflow for this compound PK Studies. This workflow outlines the comprehensive methodology for conducting pharmacokinetic studies of this compound, from clinical study design through sample analysis and data interpretation. The protocol emphasizes proper sample handling procedures critical for maintaining analyte stability, particularly given the rapid conversion of the prodrug to its active metabolite.
The pharmacokinetic profile of this compound presents both challenges and opportunities for clinical development. The prolonged half-life of the active metabolite this compound-hQPA (113.4 hours) supports sustained target inhibition but also necessitates careful scheduling to manage hematological toxicities. The extensive tissue distribution (Vss = 618 L) indicates good penetration to target tissues, which is advantageous for targeting malignant cells in both solid tumors and hematological malignancies.
For researchers designing clinical trials with this compound, several key considerations emerge from these pharmacokinetic data. First, the 7-day continuous infusion regimen provides sustained exposure necessary for therapeutic efficacy while maintaining manageable toxicity. Second, the primarily hepatic clearance pathway suggests that renal impairment may have minimal impact on this compound pharmacokinetics, though hepatic impairment should be carefully evaluated. Third, the predictable pharmacokinetics across patient populations support the use of fixed dosing rather than body-size-based dosing regimens.
The analytical methodologies presented here provide a robust framework for quantifying this compound and its active metabolite in biological matrices, supporting future clinical trials and pharmacokinetic/pharmacodynamic correlation studies. As research continues, these protocols will facilitate the rational development of this compound and related Aurora kinase inhibitors across a spectrum of malignancies.
Barasertib (AZD1152-HQPA) is a highly potent and selective inhibitor of Aurora B kinase, a key protein regulating cell division. Inhibition of Aurora B disrupts proper mitosis, leading to cell cycle arrest and the induction of cell death. Beyond its anti-proliferative effects, research shows that this compound also significantly impacts cancer cell migration and invasion [1] [2].
The wound healing assay (or scratch assay) is a common in vitro method to study cell migration. When combined with this compound, this assay can effectively evaluate the compound's potential to suppress the metastatic behavior of cancer cells. Studies have demonstrated its efficacy in reducing migration in various cancer types, including metastatic melanoma and osteosarcoma [3] [1].
Cell Seeding and Culture
Wound Creation ("Scratching")
Application of this compound
Image Acquisition and Incubation
The table below summarizes quantitative data on this compound's effects from published studies.
Table 1: Summary of this compound Effects in Cellular Assays
| Cell Line / Cancer Type | This compound Concentration | Key Findings on Migration & Proliferation | Assay Type | Reference |
|---|---|---|---|---|
| U2-OS Osteosarcoma | 100 nM | Strong suppression of cell migration and invasion. | Wound Healing, Transwell | [1] |
| Melanoma Panel (MBA72, Hmel1, HBL, LND1) | 30 nM, 300 nM | ~50-60% reduction in cell growth after 3 days; strong anti-migratory effect. | MTT, Wound Healing | [3] [2] |
| U2-OS Osteosarcoma | 0 - 500 nM | Dose-dependent inhibition of cell proliferation (IC50 in the nanomolar range after 72h). | MTT | [1] |
The following diagram illustrates the complete experimental workflow:
I hope this detailed protocol provides a solid foundation for your research. Should you require further clarification on any of the steps or wish to explore specific cancer models in more depth, please feel free to ask.
This compound (AZD1152) is a highly selective Aurora B kinase inhibitor that has emerged as a promising anticancer therapeutic candidate, particularly for hematological malignancies and solid tumors characterized by specific genetic alterations. As a prodrug, this compound is rapidly converted in serum to its more active form, this compound-hydroxy quinazoline pyrazol anilide (this compound-hQPA), which exerts potent inhibition of Aurora B kinase activity with an IC50 of 0.37 nM in cell-free assays while demonstrating significantly less activity against Aurora A (IC50 = 1369 nM). This remarkable selectivity profile, approximately 3,700-fold greater for Aurora B over Aurora A, underpins its unique mechanism of action and differentiates it from pan-Aurora kinase inhibitors in development. [1] [2]
The significance of this compound in oncology research stems from Aurora B's crucial role as the catalytic component of the Chromosomal Passenger Complex (CPC), which regulates key mitotic processes including chromosome alignment, segregation, and cytokinesis. Inhibition of Aurora B kinase activity disrupts proper chromosome segregation and cytokinesis, leading to the generation of polyploid cells that subsequently undergo apoptotic cell death or senescence. This mechanism is particularly relevant in cancer types with high proliferative indices and specific genetic vulnerabilities, such as MYC family amplifications in small cell lung cancer and acute myeloid leukemia. The compound's progression through phase I/II clinical trials has demonstrated promising activity in elderly patients with acute myeloid leukemia, warranting further investigation into its potential across various cancer indications. [3] [4]
This compound belongs to the class of organic compounds known as quinazolinamines, characterized by a heterocyclic aromatic structure containing a quinazoline moiety substituted by amine groups. Its systematic IUPAC name is (2-{ethyl[3-({4-[(3-{[(3-fluorophenyl)carbamoyl]methyl}-1H-pyrazol-5-yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethoxy)phosphonic acid, with a molecular formula of C₂₆H₃₁FN₇O₆P and a molecular weight of 587.54 g/mol. The compound exists as a phosphate prodrug that requires enzymatic conversion by phosphatases in serum to release the active moiety, this compound-hQPA, which possesses the actual kinase inhibitory activity. This prodrug strategy enhances the compound's solubility and bioavailability for clinical administration while ensuring targeted activation at the site of action. [5] [2]
This compound's primary mechanism involves potent and selective inhibition of Aurora B kinase, a key regulator of mitosis. The active metabolite, this compound-hQPA, functions as an ATP-competitive inhibitor that binds to the kinase domain of Aurora B with high affinity. Structural analyses reveal that the selectivity for Aurora B over Aurora A is largely attributed to interactions with specific residues in the kinase domain; notably, the Glu177 residue in Aurora B forms hydrogen bonds with this compound, while the corresponding residue in Aurora A is replaced by threonine (Thr217), resulting in reduced binding affinity. More recent investigations suggest that the Arg159 residue of Aurora B and binding interactions in the rear hydrophobic pocket are also crucial for determining this compound's selectivity profile. [3]
At the cellular level, this compound induces chromosome misalignment and cytokinesis failure, leading to the accumulation of cells with 4N/8N DNA content and the formation of multinucleated giant cells. This aberrant polyploidization activates multiple cell death pathways, including mitotic catastrophe and apoptosis, particularly in rapidly dividing cancer cells. Recent research has uncovered additional mechanisms beyond direct mitotic disruption, including inhibition of glucose metabolism through downregulation of key metabolic enzymes (GLUT1, LDHA, HK2) via induction of ribosomal protein S7 (RPS7) and subsequent suppression of c-Myc transcriptional activity. This metabolic dimension to this compound's mechanism of action provides insights into its potential efficacy against tumors with specific metabolic dependencies. [6] [2] [3]
Table 1: Preclinical Efficacy of this compound Across Various Cancer Models
| Cancer Type | Model System | Key Findings | Effective Concentration/Dose | Proposed Biomarkers |
|---|---|---|---|---|
| Small Cell Lung Cancer (SCLC) | 23 SCLC cell lines | 9/23 lines very sensitive with IC₅₀ < 50 nM; >75% growth inhibition at 100 nM | IC₅₀ < 50 nM | cMYC amplification (p=0.018), cMYC gene expression (p=0.026) |
| Acute Myeloid Leukemia | MOLM13 xenograft | Significant tumor growth suppression | 25 mg/kg single dose | Unknown |
| Multiple Myeloma | 5 MM cell lines | Cell cycle arrest, mitochondrial ROS-driven cell death, polyploidy | Variable by cell line | Unknown |
| Colon, Breast, Lung Cancers | Various xenografts | Dose-dependent tumor growth inhibition | 10-150 mg/kg/day | Unknown |
| Gastric Cancer | Cell lines | Reduced glucose uptake and lactate production; decreased GLUT1, LDHA, HK2 | Dose-dependent | AURKB expression correlated with c-Myc, GLUT1, LDHA |
Preclinical studies have demonstrated this compound's broad anticancer activity across diverse tumor types. In small cell lung cancer models, sensitivity to this compound strongly correlated with cMYC amplification and elevated cMYC gene expression, with approximately 39% of tested SCLC lines exhibiting high sensitivity (IC₅₀ < 50 nM). The drug effectively inhibited tumor growth in xenograft models established from SCLC lines with high cMYC expression but without cMYC amplification, suggesting that both genetic and expression markers may predict response. Similarly, in multiple myeloma models, this compound induced cell cycle arrest and mitochondria-related cell death through mechanisms involving increased mitochondrial reactive oxygen species (mROS) and disruption of mitochondrial potential. [1] [3]
The antitumor efficacy of this compound extends to solid tumors, with studies demonstrating dose-dependent tumor growth inhibition in colon, breast, and lung cancer xenograft models at doses ranging from 10-150 mg/kg/day. Complete tumor growth inhibition was observed in some models, highlighting the compound's potent anticancer activity. In gastric cancer cells, this compound was found to modulate cancer cell metabolism by inhibiting glucose uptake and lactate production, suggesting that its antitumor effects extend beyond direct mitotic disruption to encompass metabolic reprogramming of cancer cells. [6] [2]
Table 2: Pharmacokinetic Parameters of this compound and Active Metabolite
| Parameter | This compound (prodrug) | This compound-hQPA (active metabolite) | Notes |
|---|---|---|---|
| Conversion | Rapid conversion in serum | Formed by phosphatase cleavage | Complete conversion |
| Half-life | Approximately 50 hours | 44.6-162 hours | Dose schedule-dependent |
| Clearance | Rapid elimination | Slow clearance | Primarily fecal elimination |
| Dose Proportionality | Linear and proportional | Higher plasma concentrations observed | |
| Administration Route | Intravenous infusion | N/A | 2-hour or 48-hour infusion, or 7-day continuous infusion |
Population pharmacokinetic/pharmacodynamic modeling based on data from phase I trials has informed optimal dosing strategies for this compound. The relationship between this compound-hQPA plasma concentrations and neutrophil count fluctuation has been characterized using a semi-mechanistic model, enabling prediction of maximum tolerated doses and safe starting doses for clinical trials. This model adequately described the time course of neutrophil count changes, a key dose-limiting toxicity, and supported the feasibility of a two-stage model-based design for phase I trials of this compound. The application of such modeling approaches could potentially reduce the number of patients treated at subtherapeutic dose levels in future clinical development. [7]
The pharmacodynamic effects of this compound have been characterized through both in vitro and in vivo studies. Treatment with this compound results in dose-dependent induction of polyploidy, followed by apoptosis in sensitive cancer cells. These effects are accompanied by molecular signatures of Aurora B inhibition, including reduced phosphorylation of histone H3 at serine 10, a direct substrate of Aurora B kinase. The onset and duration of these pharmacodynamic effects have been characterized in relation to pharmacokinetic parameters, providing insights into the relationship between drug exposure and biological activity. [1] [3]
Clinical investigations of this compound have demonstrated promising activity in acute myeloid leukemia, particularly in elderly patients considered unsuitable for intensive induction therapy. In a phase I/II dose-escalation trial enrolling 64 AML patients receiving this compound as a 7-day continuous infusion every 21 days, the maximum tolerated dose was established at 1,200 mg. The phase II portion of this study demonstrated that this compound monotherapy achieved a combined complete remission (CR and CRi) rate of 35.4% in elderly patients with newly diagnosed AML, significantly higher than the 11.5% observed with low-dose cytosine arabinoside (LDAC). Notably, median overall survival trended longer in the this compound group (8.2 months versus 4.2 months with LDAC), though this difference did not reach statistical significance in the relatively small study. [4]
The safety profile of this compound in AML patients was characterized primarily by hematological toxicities, with febrile neutropenia occurring in 50% of patients and stomatitis/mucositis in 29% in the randomized phase II study. Grade ≥3 adverse events were more frequently observed with this compound (83%) compared to LDAC (69%), though these were generally manageable with appropriate supportive care and dose delays. Interestingly, the combination of this compound with LDAC in a phase I study demonstrated an overall response rate of 45% (including CR, CRi, and PR) in 22 elderly patients with newly diagnosed AML, suggesting potential synergies between these agents. The MTD of this compound in combination with LDAC was established at 1,000 mg. [4]
This compound has also been evaluated in patients with advanced solid tumors. In a phase I open-label, dose-escalation study involving 59 patients with solid malignancies, this compound was administered via two-hour intravenous infusion either weekly (schedule A) or every two weeks (schedule B). The maximum tolerated doses were established at 200 mg for schedule A and 450 mg for schedule B. The dose-limiting toxicity was primarily neutropenia, consistent with the mechanism of Aurora B inhibition in rapidly dividing hematopoietic cells. Pharmacokinetic analyses revealed linear, dose-proportional absorption with a terminal half-life of approximately 50 hours. [4]
Despite the primary dose-limiting hematological toxicity, disease stabilization was observed in 15 patients with solid tumors, with two patients (one with adenocarcinoma of unknown primary and one with adenoid cystic carcinoma) experiencing prolonged disease stabilization lasting 8 and 16 months, respectively. These findings suggest that while this compound's single-agent activity in solid tumors may be limited to specific histological subtypes, certain patients may derive significant clinical benefit, highlighting the need for biomarker development to identify responsive patient populations. [4]
Protocol Title: Determination of IC₅₀ Values in Cancer Cell Lines
Purpose: To quantitatively evaluate the sensitivity of cancer cell lines to this compound by determining the half-maximal inhibitory concentration (IC₅₀) for cell proliferation.
Materials and Reagents:
Procedure:
Notes: For SCLC lines, sensitivity is defined as IC₅₀ < 50 nM and >75% growth inhibition at 100 nM. Correlation with genetic features (e.g., cMYC amplification) should be assessed using genomic data.
Protocol Title: Evaluation of Antitumor Efficacy in Mouse Xenograft Models
Purpose: To assess the in vivo efficacy of this compound against human tumor xenografts in immunodeficient mice.
Materials and Reagents:
Procedure:
Notes: Monitor mice for signs of toxicity, including body weight loss, lethargy, or moribund state. Dose adjustments may be necessary based on tolerability.
Diagram 1: this compound mechanism of action signaling pathway. This compound selectively inhibits Aurora B kinase, disrupting chromosomal passenger complex function and histone H3 phosphorylation, leading to mitotic defects and polyploidy. Subsequent cell fate decisions include apoptosis or senescence. Additional effects involve RPS7-mediated c-Myc suppression and metabolic modulation.
Diagram 2: Experimental workflow for this compound combination therapy development. The process begins with cell line selection and monotherapy testing, proceeds to combination screening with various agents, evaluates sequencing effects, explores mechanisms of action, and validates promising combinations in vivo.
The table below summarizes key barasertib combination therapies, their applications, and detailed experimental protocols based on recent preclinical and clinical studies.
| Combination Therapy | Cancer Type / Model | Key Experimental Findings | Detailed Protocol & Dosing |
|---|---|---|---|
| This compound + Tazemetostat [1] [2] | Epithelioid Sarcoma, Rhabdoid Tumors (Preclinical) | Overcame resistance to tazemetostat (EZH2 inhibitor) and slowed tumor growth in mouse models [1] [2]. | The specific sequence and dosing were tested in vivo. Researchers re-created tazemetostat resistance in lab models to rationally design this combination [1] [2]. |
| This compound + Low-Dose Cytarabine (LDAC) [3] [4] | Acute Myeloid Leukemia (AML) - Phase I Clinical Trial | Maximum Tolerated Dose (MTD) of this compound was 1000 mg. Overall response rate was 45% in elderly patients with AML [3] [4]. | This compound: 1000 mg as a 7-day continuous intravenous infusion per 28-day cycle [3] [4]. LDAC: 20 mg twice daily as subcutaneous injections on Days 1-10 of a 28-day cycle [3] [4]. | | This compound + TTFields (Tumor Treating Fields) [5] | Glioblastoma (GBM) Primary Cultures (Preclinical) | Combined treatment had the most pronounced cytotoxic effect versus either treatment alone, leading to significant cell reduction and morphological changes [5]. | This compound: Titrated for each cell line (5–30 nM) [5]. TTFields: Applied for 72 hours using the inovitro system (1.6 V/cm RMS; 200 kHz) [5]. |
To effectively design and troubleshoot experiments, it is crucial to understand this compound's core mechanism and how it synergizes with other agents.
When planning your experiments, consider these technical aspects derived from the latest studies.
Mechanistic Insight for Combination Design: The rationale for combining this compound with tazemetostat is a prime example of mechanism-driven design. Researchers identified that resistance to tazemetostat involved mutations in a cell growth pathway. This compound was selected specifically to target this resistance pathway, demonstrating how understanding the escape mechanism can lead to effective combination strategies [1] [2].
Critical Toxicity Management: Across studies, myelosuppression (particularly neutropenia) is a primary dose-limiting toxicity for this compound [6]. In the AML trial, this compound was combined with LDAC, which also has myelosuppressive effects, yet a 45% response rate was achieved with managed toxicity [3] [4]. Later-phase solid tumor trials of the related drug AZD2811 successfully used prophylactic G-CSF (granulocyte colony-stimulating factor) to manage neutropenia, allowing for adequate dosing [6]. Proactive planning for toxicity management, including G-CSF support in in vivo models, is crucial for achieving therapeutic doses.
Dosing and Scheduling Variations: Optimal dosing and sequence are context-dependent. The continuous 7-day infusion in the AML trial was designed for sustained target inhibition but has practical limitations [3] [4]. Newer formulations (e.g., nanoparticle-encapsulated AZD2811) allow shorter infusions (2 hours) while maintaining efficacy, highlighting the importance of pharmacokinetics in protocol design [6].
The table below summarizes the key dosing regimens and Maximum Tolerated Doses (MTD) identified for Barasertib from clinical trials.
| Clinical Context | Recommended Dose & MTD | Dosing Schedule | Key Dose-Limiting Toxicities (DLTs) |
|---|---|---|---|
| Monotherapy in AML | MTD: 1200 mg [1] [2] | 7-day continuous intravenous (IV) infusion every 21 days [1] | Stomatitis/Mucosal inflammation [1] |
| Combination with LDAC in AML | MTD: 1000 mg [3] [2] | this compound: 7-day continuous IV infusion (from Day 1). LDAC: 20 mg subcutaneous injection twice daily (from Day 1 to Day 10) in 28-day cycles [3] | Stomatitis/Mucositis; Pancytopenia [3] |
Managing adverse events is crucial for treatment continuity. The most common significant (Grade ≥3) adverse events associated with this compound across studies are [3] [1] [2]:
Myelosuppression (e.g., neutropenia) is a known on-target effect of Aurora B kinase inhibition [4]. These toxicities were often manageable; for example, nearly all cases of stomatitis/mucositis resolved after a dose delay [1].
The dose optimization process for this compound considered several factors:
The diagrams below illustrate the core dose optimization workflow and safety management for this compound.
This compound Dosing and Safety Management Workflow
This compound Mechanism and Key Toxicity Pathway
For researchers designing protocols or managing treatment:
Mechanism of Action: this compound is a prodrug that is rapidly converted in vivo to its more active moiety, this compound-hQPA. It acts as a highly potent and selective ATP-competitive inhibitor of Aurora B kinase [1] [2].
Primary Cellular Effects: Inhibition of Aurora B kinase leads to:
The following table summarizes key scenarios where this compound has demonstrated efficacy in preclinical models:
| Cancer Type | Resistance Mechanism Overcome | Key Findings / Proposed Basis for Efficacy |
|---|---|---|
| Non-Small Cell Lung Cancer (NSCLC) [3] [4] | Acquired resistance to EGFR TKIs (e.g., Gefitinib, Erlotinib) lacking the T790M mutation or other identifiable acquired mutations. | AURKB activation is a feature of resistance. This compound showed strong antiproliferative effects (IC50 < 0.06 µM) in T790M-negative resistant cells [3] [4]. |
| Breast Cancer [5] | Acquired resistance to antiestrogens (Fulvestrant, Tamoxifen). | This compound preferentially inhibited growth, induced mitotic errors, and promoted apoptotic death in resistant T47D cell lines. High Aurora B expression correlated with reduced patient survival post-tamoxifen [5]. |
| Metastatic Melanoma [6] | Vemurafenib (BRAF inhibitor) resistance and intrinsic chemoresistance. | This compound-HQPA was effective irrespective of BRAF mutation status. It induced mitotic catastrophe and apoptosis, and synergized with nab-paclitaxel [6]. |
| Multiple Myeloma [1] | General disease progression in relapsed/refractory settings. | This compound induced cell cycle arrest and mitotic catastrophe. Sequential combination with BH3-mimetics showed a synergistic effect [1]. |
| Small-Cell Lung Cancer (SCLC) [7] | Associated with cMYC amplification or high gene expression. | Growth inhibition by this compound was highly correlated with cMYC status, suggesting a predictive biomarker [7]. |
Here are detailed methodologies for common experiments investigating this compound's role in overcoming resistance.
This protocol is based on studies that sequenced this compound with other agents to overcome resistance [1] [6].
Objective: To determine if this compound can resensitize resistant cancer cells to a primary targeted therapy (e.g., an EGFR TKI or antiestrogen).
Workflow:
Materials:
Procedure:
This protocol assesses the phenotypic consequences of Aurora B inhibition [5] [4].
Objective: To confirm the on-target effect of this compound and characterize the resulting cell death.
Key Experiments:
Q1: What is the evidence that this compound works in vivo? A1: Preclinical in vivo studies have shown efficacy. For example, in SCLC and osteosarcoma xenograft mouse models, this compound treatment significantly suppressed tumor growth without significantly affecting body weight, indicating tolerable toxicity in these models [7] [8].
Q2: Are there any known biomarkers for predicting response to this compound? A2: Yes, several potential biomarkers have been identified preclinically:
Q3: Why is the sequence of drug administration important in combination studies? A3: The sequence is critical for achieving a synergistic rather than antagonistic effect. Research in multiple myeloma found that a sequential combination of high-dose Aurora kinase inhibitors followed by BH3-mimetics was synergistic, whereas simultaneous administration was often antagonistic [1]. Always test different sequences in your models.
Stomatitis or oral mucositis has been consistently reported as a frequent adverse event in clinical trials of barasertib, particularly when administered via continuous intravenous infusion.
The table below summarizes key data on its incidence and severity from phase I studies:
| Study Population | Dosing Regimen | Reported Incidence | Severity & Notes |
|---|---|---|---|
| Older AML patients (with LDAC) [1] | 7-day continuous IV infusion (800-1200 mg) in 28-day cycles | Very Common (specific rate not detailed) | Dose-Limiting Toxicity (DLT): Grade 3 stomatitis/mucositis reported at the 1200 mg dose level [1]. |
| Japanese patients with advanced AML [2] | 7-day continuous IV infusion (50-1200 mg) | Most Common Non-Hematological AE | Most frequent non-hematological AE: Stomatitis was among the most commonly reported adverse events [2]. |
| Patients with poor prognosis AML [3] | 7-day continuous IV infusion (1200 mg) | Very Common (specific rate not detailed) | Frequent AE: "No new or unexpected safety findings were observed; the most common adverse events were nausea and stomatitis." [3] |
Here are answers to frequently asked questions for managing stomatitis in the context of this compound treatment.
Q1: What is the difference between stomatitis and oral mucositis? While the terms are often used interchangeably in clinical practice, there is a pathophysiological distinction [4]:
Q2: How is mucositis/stomatitis graded for severity? The Common Terminology Criteria for Adverse Events (CTCAE) is the standard scale used in oncology trials to grade severity. The following table compares its criteria for objective signs and subjective symptoms [4]:
| Grade | Clinical Exam (Objective Criteria) | Symptoms (Functional Criteria) |
|---|---|---|
| 1 | Erythema of the mucosa | Asymptomatic or mild symptoms; intervention not indicated |
| 2 | Patchy ulcerations or pseudo-membranes | Moderate pain; ulcer not interfering with oral intake; modified diet indicated |
| 3 | Confluent ulcerations or pseudo-membranes; bleeding with minor trauma | Severe pain; interfering with oral intake |
| 4 | Tissue necrosis; significant spontaneous bleeding; life-threatening consequences | Life-threatening consequences; urgent intervention indicated |
The diagram below illustrates the core pathogenesis of conventional oral mucositis, which underpins these management strategies.
The following table summarizes the administration methods and doses of this compound used in various animal models, as reported in research studies.
| Animal Model | Tumor Type / Background | Dose & Administration | Frequency & Duration | Key Efficacy Findings | Citation |
|---|---|---|---|---|---|
| Nude mice | SW620, Colo205, HCT116 human colorectal tumor xenografts | 150 mg/kg/day via subcutaneous infusion (minipump) | 48-hour continuous infusion | Significant tumor growth inhibition (60-81%, P<0.05) [1] | |
| Nude mice | Human tumor xenografts (various) | 150 mg/kg/day via subcutaneous infusion (minipump) | 48-hour continuous infusion | Significant tumor growth inhibition (55% to 100%, P<0.05) [2] | |
| ApcMin/+ mice | Spontaneous intestinal neoplasia | 25 mg/kg via intraperitoneal (i.p.) injection | Q1Dx4 each week for 3 weeks | 39% reduction in macroadenoma number; 43% reduction in adenoma burden [1] | |
| Immune-deficient mice | MOLM13 leukemic xenografts | 5 mg/kg via intraperitoneal (i.p.) injection | 4 times per week or every other day | Enhanced efficacy when combined with daunorubicin [2] | |
| Nude mice | HCT-116, SW-620, CaLu-6, AsPc-1 xenografts | This compound combined with other agents (e.g., selumetinib) | 48-hour continuous infusion via s.c. implanted osmotic mini-pumps | Enhanced anti-tumor efficacy in combination therapies [3] |
Based on the methodologies, here is a more detailed look at the minipump infusion technique.
Q1: Why is continuous infusion used for this compound in some models? Continuous infusion helps maintain a consistent plasma concentration of the active drug (this compound-hQPA), which is converted from the prodrug in the plasma. This sustained exposure is likely necessary for maximum anti-tumor effect, as it keeps Aurora B kinase inhibited throughout the cell division cycles of the tumor cells [1] [2].
Q2: Are there alternative formulations or administration routes for this compound? Yes. Research has explored a nanoparticle formulation of the active compound, AZD2811, which allows for sustained exposure and anti-tumor activity with less frequent dosing (e.g., every 1-2 weeks) compared to the continuous infusion required for the prodrug [4]. Intraperitoneal (i.p.) injection is also a viable route, as shown in the ApcMin/+ mouse model [1].
Q3: What is the evidence for using this compound in combination with other therapies? Preclinical data supports combination strategies. This compound has shown greater-than-additive cytotoxicity when combined with cytarabine in leukemia models [2] [5]. It has also demonstrated enhanced efficacy when combined with the MEK1/2 inhibitor selumetinib [3] and with Tumor Treating Fields (TTFields) in glioblastoma models [6].
To help visualize the overall workflow for using this compound in preclinical cancer research, the following diagram outlines the key stages from hypothesis to data analysis.
I hope this technical support guide provides a solid foundation for your experiments. The available data is robust for certain models like colorectal xenografts, but may require adaptation for your specific research context.
The table below summarizes effective parameters from recent studies for designing your assays.
| Parameter | Reported Effective Values | Cell Lines / Context | Key Findings & Implications |
|---|---|---|---|
| Working Concentration | IC~50~ ~50-70 nM [1] | HL-60 & HL-60/ara-C20 (Leukemia) [1] | Effective against both ara-C-sensitive and resistant cells [1]. |
| 30 nM & 300 nM [2] | Metastatic Melanoma (Hmel-1, MBA72, HBL, LND1) [2] | Induced mitotic catastrophe, apoptosis, and necrosis [2]. | |
| Treatment Duration | 1-3 days [2] | Metastatic Melanoma [2] | Morphological changes (multinucleated cells) observable over time [2]. |
| 24-hour pre-treatment [1] | HL-60, U937 (Leukemia) in combo with cytarabine [1] | Sequential treatment (Barasertib → cytarabine) showed superior synergy [1]. | |
| Cell Death & Phenotype Detection | Sub-G1 Peak [1] | HL-60, U937 (Leukemia) [1] | Flow cytometry to quantify apoptotic cells with sub-diploid DNA content [1]. |
| Morphology & Polyploidy [2] [1] | Metastatic Melanoma [2]; Leukemia [1] | Light microscopy for multinucleated/giant cells; Flow cytometry for >4N DNA content [2] [1]. | |
| Mitotic Catastrophe Markers [3] | Multiple Myeloma cell lines [3] | Underlying mechanism for this compound-induced death; precedes apoptosis [3]. |
Here is a detailed methodology you can adapt, based on the parameters from the search results.
1. Cell Preparation
2. This compound Treatment
3. Cell Death & Phenotype Analysis (Choose relevant methods)
Here are solutions to potential problems you might encounter.
| Problem | Possible Cause | Solution & Optimization Tips |
|---|---|---|
| Low Cell Death Signal | Ineffective concentration; short exposure time. | Perform a dose-response curve (e.g., 1nM-1µM). Extend treatment to 72 hours to allow polyploidy → death [2]. |
| High Background Death in Controls | Vehicle (DMSO) toxicity; unhealthy cells. | Ensure DMSO concentration is low (e.g., ≤0.1%). Confirm vehicle control health matches untreated cells. |
| Inconsistent Results Between Assays | Variable cell seeding density; drug degradation. | Standardize seeding density and passage number. Use fresh, aliquoted drug stocks. |
| Synergy with Other Drugs Not Observed | Antagonistic drug sequence. | Pre-treat with this compound for 24 hours before adding the second drug. Sequential scheduling is often critical for synergy [1]. |
The diagram below outlines the key decision points and steps for a this compound cell death experiment.
Barasertib (AZD1152) is a highly selective Aurora B kinase inhibitor. Its primary cellular effect is the induction of polyploidy—cells with more than two sets of chromosomes. This occurs because Aurora B inhibition disrupts critical mitotic processes, leading to cytokinesis failure (the inability of a cell to divide) while allowing DNA replication to continue [1] [2].
The key mechanistic steps are outlined below:
The final outcome depends heavily on cellular context. In cells with functional RB1 and TP53, polyploidy often triggers cell cycle arrest or senescence. In RB1 and TP53 defective cells (a common scenario in many cancers), polyploidy can progress to hyper-polyploidy ((>)8n DNA content), where cells remain viable but typically lose long-term proliferative potential [2].
You can use several complementary techniques to detect and quantify this compound-induced polyploidy. The table below summarizes the core methodologies.
| Method | Key Readout | Technical Protocol Summary | Key Advantages |
|---|---|---|---|
| Flow Cytometry | DNA content (ploidy) | Cell fixation (e.g., 70% ethanol) -> RNAse treatment -> Propidium Iodide (PI) staining -> Analysis on flow cytometer [2]. | Quantitative, high-throughput, distinguishes 2n, 4n, 8n, etc. |
| High-Content Imaging | DNA content, nuclear size & count, mitotic markers | Cell staining with DNA dye (e.g., Hoechst) -> Automated microscopy -> Multi-parameter analysis (nuclear size, intensity, count) [2]. | Provides spatial context and additional morphological data (e.g., multinucleation). |
| Live-Cell Imaging | Real-time dynamics of polyploidy formation | Culture cells in dishes suitable for microscopy -> Treat with this compound -> Image every 15-30 mins for 3-7 days using phase-contrast/fluorescent markers [2]. | Directly visualizes cytokinesis failure and tracks fate of individual polyploid cells over time. |
| Histone H3 Phosphorylation (pHH3) Assay | Mitotic arrest & checkpoint override | Cell fixation/permeabilization -> Stain with anti-pHH3 (Ser10) antibody -> Analyze by flow cytometry or immunofluorescence [1] [3]. | Specific biomarker for AURKB inhibition; confirms target engagement. |
This is a foundational and robust protocol for quantifying polyploidy.
Workflow Overview
Detailed Steps
Q1: My cells are becoming polyploid but are then dying. Is this expected? Yes, this is a common outcome. The fate of polyploid cells is context-dependent. In cells with intact RB1 and TP53 pathways, polyploidy often triggers senescence or cell death [2]. Your observation confirms that the drug is working. If your model has functional RB1 and TP53, cell death is an expected and biologically relevant outcome.
Q2: Why are my cells becoming hyper-polyploid (>8n) but not dying? This is a classic observation in RB1 and TP53 co-defective cells [2]. The loss of these tumor suppressors allows cells to repeatedly bypass the fail-safe mechanisms that would normally arrest the cell cycle after a failed mitosis. These hyper-polyploid cells may be viable but typically have lost long-term proliferative potential and fail to form tumors in vivo.
Q3: How can I confirm that this compound is specifically inhibiting Aurora B in my experiment? The gold-standard method is to monitor the phosphorylation of the direct Aurora B substrate, Histone H3 at serine 10 (pHH3) [1] [3]. A significant reduction in pHH3 levels upon treatment, measured by western blot or immunofluorescence, confirms successful target engagement.
Q4: What is a good positive control for my polyploidy experiments? Using a well-characterized RB1 and TP53 defective cell line is an excellent positive control. Many small cell lung cancer (SCLC) lines fit this profile and have been shown to become highly polyploid in response to this compound [1] [2].
| Outcome Measure | Barasertib (n=48) | Low-Dose Cytarabine (LDAC) (n=26) | Comparative Result |
|---|---|---|---|
| Objective Complete Response Rate (OCRR) | 35.4% | 11.5% | Significantly higher with this compound (Difference: 23.9%; P < .05) [1] |
| Median Overall Survival | 8.2 months | 4.5 months | Not statistically significant (HR: 0.88; P = .663) [1] |
| Common Adverse Events (AEs) | Stomatitis (71%), Febrile Neutropenia (67%) [1] | Stomatitis (15%), Febrile Neutropenia (19%) [1] | This compound had a more toxic but manageable profile [1] |
For a deeper understanding, here are the methodologies and context behind the data.
Source of Clinical Data: The primary comparison comes from Stage I of a Phase 2, open-label, randomized study [1].
Mechanism of Action (MoA): The two drugs work through entirely different pathways, which explains their differing efficacy and safety.
The diagram below illustrates the distinct mechanisms of action for each drug.
While the Phase 2 data showed this compound's promise, the current standard of care for older or unfit AML patients has evolved. Network meta-analyses of non-intensive therapies conclude that combinations of hypomethylating agents (like azacitidine) with venetoclax (AZA + VEN) are superior in improving overall survival and response rates and are considered the current standard [6]. Newer targeted agents for specific mutations (e.g., IDH, FLT3) have also been approved [7] [8].
| Inhibitor Name | Primary Target(s) | Key Selectivity & Mechanism | Reported IC50 / Ki Values | Notable Clinical/Preclinical Findings |
|---|---|---|---|---|
| Barasertib (AZD1152) [1] [2] | Aurora B (Selective) | Pro-drug converted to active this compound-HQPA; selectivity due to interactions with Glu177/Arg159 in Aurora B [3] [2] | Aurora B (Ki < 0.001 µM); Aurora A (Ki = 1.4 µM) [1] | Induces polyploidy, senescence, and cell death; effective in AML models and preclinical PAH models [4] [1] [5] |
| Alisertib (MLN8237) [1] [2] | Aurora A (Selective) | Binds ATP-site, prevents Thr288 autophosphorylation [2] | Aurora A (IC50 = 1.2 nM); Aurora B (IC50 = 396.5 nM) [1] | Causes mitotic arrest & monopolar spindles; tested in various solid/hematologic tumors [1] |
| VX-680 (Tozasertib) [6] | Aurora A, B, C (Pan-Inhibitor) | One of the first clinically tested inhibitors; potent against all Aurora kinases [6] | N/A | Shows broad anti-tumor activity; induces apoptosis [6] |
| ZM447439 [6] | Aurora A and B | Early academic tool inhibitor [6] | N/A | Induces mitotic defects and polyploidy [6] |
| GSK1070916 [4] [6] | Aurora B/C (Selective) | Potent and selective ATP-competitive inhibitor [6] | N/A | Identified as a top candidate to reverse PAH gene signature [4] |
The cellular effects of this compound are typically assessed through specific experimental protocols.
Typical Experimental Protocol [7] [5]:
Barasertib (and its active form, this compound-HQPA) demonstrates exceptional selectivity for Aurora B over Aurora A. The table below summarizes the key experimental data.
| Parameter | Aurora B | Aurora A | Selectivity Ratio (B over A) | Source/Assay |
|---|---|---|---|---|
| IC50 | 0.37 nM [1] | 1369 nM [2] | ~3,700-fold [1] | Cell-free enzyme assay |
| Ki | 1 nM [3] | 1.4 µM (1400 nM) [3] | ~1,400-fold [3] | Enzyme assay |
| Key Structural Determinants | Residues: Arg159, Glu161, Leu162, Lys164 [2] | Residues: Leu215, Thr217, Val218, Arg220 [2] | N/A | Molecular Dynamics Simulations & Crystal Structure [2] [3] |
The profound selectivity of this compound for Aurora B originates from distinct structural differences within the ATP-binding pocket [2]. The critical interaction occurs with Glu161 in Aurora B's hinge region; in Aurora A, this residue is replaced by Thr217, which prevents a key hydrogen bond from forming with the inhibitor [2] [3]. This compound binds in a way that spans the entire ATP-binding cleft, with its 3-fluoroaniline group inserting into a hydrophobic pocket in Aurora B, an interaction stabilized by residues like Leu138 and Leu168 [3].
Inhibiting Aurora A vs. Aurora B leads to distinct outcomes in cells, which validates the functional importance of this compound's selectivity.
| Feature | Aurora A Inhibition | Aurora B Inhibition (this compound) |
|---|---|---|
| Primary Effect | Mitotic spindle assembly defects, delayed mitotic entry [4] | Failure of cytokinesis, abscission failure [4] |
| Cell Cycle Arrest | Prolonged arrest in mitosis [4] | Transient mitotic arrest [4] |
| Final Cellular Outcome | Aneuploidy, cell death via apoptosis [4] [2] | Polyploidy (multinucleated cells), cell death via apoptosis or senescence [4] [2] |
The diagram below illustrates the different cellular pathways inhibited by this compound and the resulting outcomes.
For researchers aiming to use or validate this compound, here are key methodological details and considerations.
This compound remains a powerful tool for selectively probing Aurora B biology. Its high selectivity makes it useful for combination therapies. Research in multiple myeloma shows that sequential combination of this compound with BH3-mimetics (e.g., venetoclax) or the HDAC inhibitor panobinostat can be synergistic, while simultaneous combination with the Aurora A inhibitor alisertib was often antagonistic [4] [7].
| Trial Phase | Patient Population | Dosing Regimen | Key Efficacy Findings | Key Safety Findings | Source / Citation |
|---|---|---|---|---|---|
| Phase II | Elderly (≥60 yrs) with acute myeloid leukemia (AML) [1] | This compound: 1200 mg as a 7-day continuous IV infusion every 28 days. Control: LDAC (Low-Dose Cytarabine) [1] | OCRR*: 35.4% (this compound) vs 11.5% (LDAC); P<0.05. Median OS: 8.2 months (this compound) vs 4.5 months (LDAC) [1] | Most common AEs: stomatitis (71%), febrile neutropenia (67%). Safety profile was manageable [1] | [1] |
| Phase I | Advanced solid tumors [2] | Regimen A: 48-hr continuous infusion every 14 days. Regimen B: Two 2-hr infusions on consecutive days, every 14 days [2] | No objective tumor responses observed. Stable disease achieved in 23% of patients [2] | DLT: Neutropenia. Common related AE was neutropenia (34% overall, G≥3) [2] | [2] |
| Phase I | Advanced solid tumors (with nanoparticle AZD2811, an active moiety of this compound) [3] | 2-hour IV infusion on Day 1 (21-day cycle) or Days 1 & 4 (28-day cycle), with G-CSF support at higher doses [3] | Best responses: 1 partial response, 23 stable disease (45.1% of patients) [3] | Most common related AEs: fatigue (27.3%) at lower doses, neutropenia (37.9%) at higher doses. Neutropenia was an on-target AE [3] | [3] |
*OCRR: Objective Complete Response Rate (Complete Response + confirmed CR with incomplete hematological recovery) [1].
For the key clinical studies cited, here are the core methodological details:
Phase II Study in AML (Efficacy & Safety vs. LDAC) [1]:
Phase I Study in Solid Tumors (Dose Finding) [2]:
To understand the clinical findings, it's helpful to consider the drug's underlying biology.
The clinical development of this compound highlights both its potential and its challenges.
Barasertib is a prodrug converted in plasma to its active form, this compound-hQPA, a highly selective Aurora B kinase inhibitor [1] [2]. Aurora B is a component of the Chromosomal Passenger Complex (CPC), essential for chromosome segregation and cytokinesis. Its inhibition leads to failed cell division and cell death [1] [3].
The following diagram illustrates how this compound-hQPA disrupts this process.
The table below summarizes key experimental findings on this compound's activity across different cancers.
| Cancer Type | Experimental Model | Key Findings | Proposed/Identified Biomarker |
|---|
| Acute Myeloid Leukemia (AML) | Cell lines (e.g., OCI-AML3) & primary patient samples [1] [4] | - IC50 pHH3 inhibition in 94.6% of primary samples [1].
To help you evaluate or replicate these findings, here are the core methodologies from key studies.
1. Colony Formation Assay (for solid tumors, e.g., TNBC) [3]
2. Cell Viability/Proliferation Assay (for various cancers) [7] [5]
3. In Vivo Xenograft Studies (for SCLC, AML) [4] [5] [6]
Research indicates this compound's potential extends beyond single-agent use, showing promise in combination strategies:
Current evidence supports this compound's broad preclinical anticancer activity. Its future clinical utility may be most promising in biomarker-selected patients and as part of rational combination regimens to overcome resistance.
| Adverse Event | Incidence (Grade ≥3) | Comments & Management |
|---|---|---|
| Neutropenia | 67% (with febrile neutropenia) [1] | Most frequent Dose-Limiting Toxicity (DLT); managed with growth factor support [1] [2]. |
| Stomatitis/Mucositis | 71% (all grades) [1] | Common non-hematological event; may require dose delays or supportive care [1]. |
| Febrile Neutropenia | 67% [1] | Major contributor to morbidity; requires intensive monitoring and management [1]. |
Understanding this compound's mechanism and the context of its clinical trials is crucial for interpreting its safety data.
This compound is a prodrug that is rapidly converted in the blood to its active form, This compound-hQPA, a highly potent and selective inhibitor of Aurora B kinase [3] [1]. Aurora B is a crucial component of the chromosomal passenger complex, regulating key mitotic processes including chromosome segregation and cytokinesis [4]. By inhibiting Aurora B, this compound disrupts cell division, leading to abnormal mitosis and ultimately, cell death [3].
The safety profile in the table above is primarily derived from the following pivotal studies:
To place this compound's profile in context, below is a summary of common toxicities associated with other major classes of targeted cancer therapies.
| Therapeutic Class (Example) | Primary Safety Concerns | Key Differentiating Features |
|---|---|---|
| Aurora B Inhibitor (this compound) | Hematological toxicity (neutropenia, febrile neutropenia), Stomatitis [1]. | Myelosuppression is its primary DLT, requiring intensive monitoring and management. |
| CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib) [5] [6] | Myelosuppression (neutropenia, leukopenia), Gastrointestinal toxicity, Fatigue, QT prolongation (Ribociclib) [5]. | Neutropenia is rapidly reversible; distinct from chemotherapy. GI effects and QT prolongation are key differentiators. |
| EGFR Inhibitors (e.g., Erlotinib, Gefitinib) [3] | Skin rash/acne, Diarrhea, Interstitial Lung Disease (ILD). | Dermatological toxicities are hallmark and often dose-limiting. |
| PARP Inhibitors (e.g., Olaparib) [3] | Hematological toxicity (anemia, thrombocytopenia), Fatigue, Nausea. | Myelosuppression is common but typically manageable; overlaps with this compound in hematological effects. |
For researchers and clinicians, considering the following points is essential: